Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methylthio group, and an ethyl ester
Preparation Methods
The synthesis of Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with ethyl 4-chloro-3-oxobutanoate in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and functional group transformations to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper) . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective and anti-neuroinflammatory activity, the compound has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects are likely mediated through the compound’s ability to modulate key signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but lacks the pyrazole ring and methylthio group, resulting in different chemical reactivity and biological activity.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar fused ring system but differ in the substituents attached to the ring, leading to variations in their pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazolo[1,5-a]pyrimidine core : This bicyclic structure is known for diverse biological activities.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Methylthio group : May contribute to the compound's pharmacological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation across several cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
NCI-H460 | 12.50 | Inhibition of Aurora-A kinase |
SF-268 | 42.30 | Disruption of microtubule assembly |
These results suggest that the compound may function through multiple pathways, including apoptosis induction and kinase inhibition, which are critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Preliminary data suggest that this compound exhibits moderate COX inhibition, contributing to reduced inflammatory responses in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Microtubule Disruption : Similar compounds have demonstrated the ability to interfere with microtubule dynamics, leading to mitotic arrest.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study 1 : A study on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in treating acute myeloid leukemia (AML) demonstrated that compounds similar to this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a target crucial for pyrimidine synthesis in rapidly dividing cells .
- Case Study 2 : Research on inflammatory diseases highlighted the anti-inflammatory effects of pyrazole derivatives. The tested compound showed significant reduction in pro-inflammatory cytokines in animal models of arthritis .
Properties
Molecular Formula |
C11H10F3N3O3S |
---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H10F3N3O3S/c1-3-20-10(19)7-8-15-5(11(12,13)14)4-6(18)17(8)16-9(7)21-2/h4,16H,3H2,1-2H3 |
InChI Key |
OJPZJCYAFZLXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C(F)(F)F)SC |
Origin of Product |
United States |
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